N,N'-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide
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Overview
Description
N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two 4-methoxyphenyl groups at the N2 and N5 positions, and two carboxamide groups at the 2 and 5 positions of the pyridine ring. The presence of these functional groups imparts specific chemical reactivity and potential for interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation of pyridine-2,5-dicarboxylic acid with 4-methoxyaniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the methoxy and carboxamide groups allows for specific binding to active sites, affecting the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-3,5-DICARBOXAMIDE: Similar structure but with different substitution positions on the pyridine ring.
N2,N5-BIS(4-METHOXYPHENYL)PYRAZINE-2,5-DICARBOXAMIDE: Pyrazine core instead of pyridine, affecting its chemical properties and reactivity.
Uniqueness
N2,N5-BIS(4-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for interaction with various molecular targets. This uniqueness makes it valuable for specific applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-N,5-N-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-17-8-4-15(5-9-17)23-20(25)14-3-12-19(22-13-14)21(26)24-16-6-10-18(28-2)11-7-16/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GINCXCNDVQIPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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